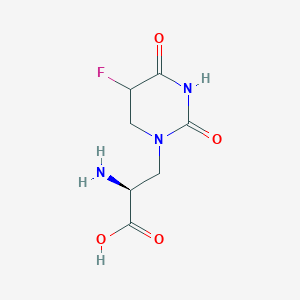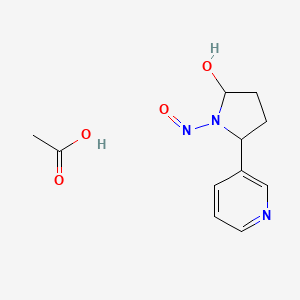
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate is a chemical compound with the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of 235.24 g/mol . It is known for its unique structure, which includes a pyrrolidinol ring, a nitroso group, and a pyridinyl substituent. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves several steps. One common synthetic route includes the reaction of acetic acid with (+/-)-Isomyosmine . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The pyridinyl and pyrrolidinol moieties contribute to the compound’s binding affinity to certain enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
2-Pyrrolidinol, 1-nitroso-5-(3-pyridinyl)-, acetate can be compared to other similar compounds such as:
N’-Nitrosonornicotine 5’-Acetate: This compound shares a similar nitroso group but differs in its overall structure and properties.
(+/-)-Isomyosmine:
Propiedades
Fórmula molecular |
C11H15N3O4 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
acetic acid;1-nitroso-5-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2.C2H4O2/c13-9-4-3-8(12(9)11-14)7-2-1-5-10-6-7;1-2(3)4/h1-2,5-6,8-9,13H,3-4H2;1H3,(H,3,4) |
Clave InChI |
RZSUCRAVHIKDRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC(N(C1C2=CN=CC=C2)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


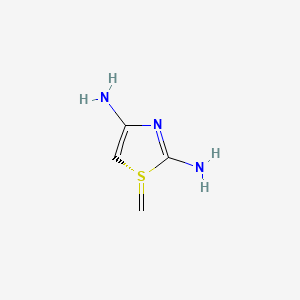
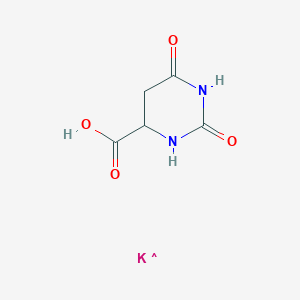
amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15134203.png)
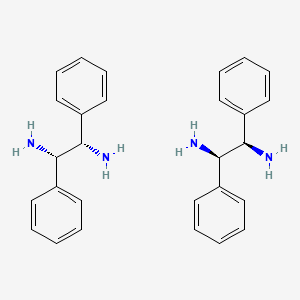
![trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15134206.png)
![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
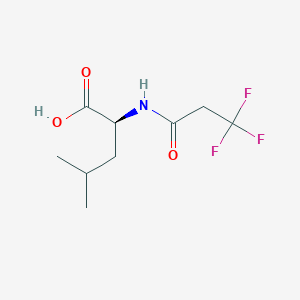
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
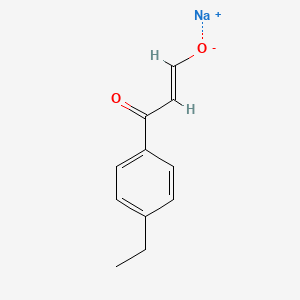
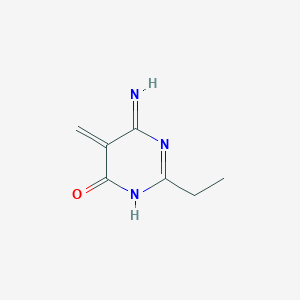
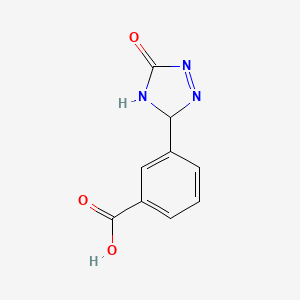
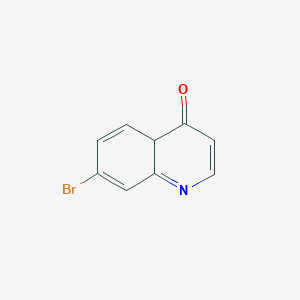
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
